Zindoxifene

Catalog No.
S547803
CAS No.
86111-26-4
M.F
C21H21NO4
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zindoxifene

CAS Number

86111-26-4

Product Name

Zindoxifene

IUPAC Name

[4-(5-acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3

InChI Key

KSZGVNZSUJHOJA-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C

Solubility

Soluble in DMSO

Synonyms

5-acetoxy-2-(4-acetoxyphenyl)-1-ethyl-3-methylindole, D 16726, D-16762, zindoxifene

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C

Description

The exact mass of the compound Zindoxifene is 351.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341952. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of phenylindole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Breast Cancer

    Zindoxifene is a stereoisomer of tamoxifen, a medication used to treat and prevent estrogen receptor-positive breast cancer. Tamoxifen is metabolized in the body to endoxifen, which is considered the most active metabolite. Zindoxifene itself has weak estrogenic and antiestrogenic properties, but some research has explored its potential use as an alternative to tamoxifen, particularly for patients who experience side effects from tamoxifen. One study looked at the levels of endoxifen, another active metabolite of tamoxifen, in patients taking tamoxifen and found some promise for Zindoxifene as an alternative (). However, more research is needed to determine its efficacy and safety compared to tamoxifen.

  • Bipolar Disorder

    In India, Zindoxifene has been approved for the treatment of acute mania in bipolar disorder. There is limited research available outside of India on this application. One small study did show promise for Zindoxifene in treating mania, but further investigation is needed (). The vast majority of research on bipolar disorder focuses on other medications.

Zindoxifene is a nonsteroidal compound that was initially developed as a selective estrogen receptor modulator (SERM) for the treatment of breast cancer. It is structurally related to triphenylethylene derivatives, which are known for their ability to bind estrogen receptors and modulate their activity. Despite its promising properties, Zindoxifene did not succeed in clinical trials for breast cancer treatment but has been explored for other therapeutic applications, particularly in osteoporosis and other estrogen-related conditions .

Typical of compounds with similar structures. These include:

  • Reduction Reactions: Zindoxifene can be synthesized through titanium-induced reductive cyclization of acylamino carbonyl compounds, leading to various structural analogs .
  • Nucleomethylation: This compound can also be synthesized via palladium-catalyzed nucleomethylation, which has been applied in the development of related compounds such as bazedoxifene .
  • Reactivity in Aqueous Systems: The synthesis processes often utilize aqueous solvent systems and are conducted under open-air conditions, which influences the reactivity and stability of the compound .

The synthesis of Zindoxifene involves several methodologies:

  • Titanium-Induced Cyclization: This method employs highly reactive titanium on graphite to facilitate the cyclization of acylamino carbonyl compounds into Zindoxifene and its analogs .
  • Palladium-Catalyzed Reactions: Another approach includes palladium-catalyzed nucleomethylation of alkynes, which has been utilized for synthesizing Zindoxifene alongside other compounds targeting similar biological pathways .
  • Aqueous Solvent Systems: The reactions are typically performed in aqueous environments, which helps control reaction conditions and product stability .

While Zindoxifene was primarily developed for breast cancer treatment, its applications have expanded into:

  • Osteoporosis Treatment: Due to its SERM properties, Zindoxifene has been investigated for use in osteoporosis management by mimicking estrogen's protective effects on bone density.
  • Research Tool: It serves as a valuable compound in research settings for studying estrogen receptor modulation and the mechanisms underlying estrogen-related diseases .

Zindoxifene interacts with various biological targets beyond estrogen receptors:

  • Selective Estrogen Receptor Modulation: Its unique binding profile allows it to act differently across various tissues, potentially offering benefits in conditions where traditional estrogens may pose risks.
  • Co-regulator Interaction: The activity of Zindoxifene is influenced by co-regulatory proteins that either enhance or suppress its effects on gene expression related to estrogen signaling pathways .

Zindoxifene shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural SimilarityPrimary UseUnique Features
TamoxifenTriphenylethyleneBreast cancer treatmentWell-established clinical efficacy
BazedoxifeneTriphenylethyleneOsteoporosis treatmentHigher selectivity for estrogen receptors
ArzoxifeneTriphenylethyleneBreast cancer treatmentDeveloped from similar research lineage
ClomipheneTriphenylethyleneInfertility treatmentMixed agonist/antagonist properties

Zindoxifene's uniqueness lies in its specific binding characteristics and the balance between its estrogenic and antiestrogenic activities, which may offer tailored therapeutic options compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

351.14705815 g/mol

Monoisotopic Mass

351.14705815 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1IRS95M8DN

Other CAS

86111-26-4

Wikipedia

Zindoxifene

Dates

Modify: 2024-02-18
1: Stein RC, Dowsett M, Cunningham DC, Davenport J, Ford HT, Gazet JC, von Angerer E, Coombes RC. Phase I/II study of the anti-oestrogen zindoxifene (D16726) in the treatment of advanced breast cancer. A Cancer Research Campaign Phase I/II Clinical Trials Committee study. Br J Cancer. 1990 Mar;61(3):451-3. PubMed PMID: 2328214; PubMed Central PMCID: PMC1971274.
2: Schneider MR, Schiller CD, Humm A, von Angerer E. Effect of zindoxifene on experimental prostatic tumours of the rat. J Cancer Res Clin Oncol. 1991;117(1):33-6. PubMed PMID: 1997466.
3: von Angerer E, Prekajac J, Berger M. The inhibitory effect of 5-acetoxy-2-(4-acetoxyphenyl)-1-ethyl-3-methylindole (D 16726) on estrogen-dependent mammary tumors. Eur J Cancer Clin Oncol. 1985 Apr;21(4):531-7. PubMed PMID: 3924626.
4: von Angerer E, Birnböck H, Kager M, Maucher A. The effect of a combination of zindoxifene and cisplatin on Dunning R3327-G prostatic carcinomas of the rat. J Cancer Res Clin Oncol. 1992;118(5):339-43. PubMed PMID: 1583065.
5: Alba E, Ragonesi G, Colla F, Mazzoleni A, Farina C. [Antiestrogen therapy in the treatment of breast neoplasms]. Minerva Ginecol. 2002 Jun;54(3):245-51. Review. Italian. PubMed PMID: 12063440.
6: Schneider MR, von Angerer E, Höhn W, Sinowatz F. Antitumor activity of antiestrogenic phenylindoles on experimental prostate tumors. Eur J Cancer Clin Oncol. 1987 Jul;23(7):1005-15. PubMed PMID: 3665986.
7: Csapo Z, Brand K, Schrott KM, Schwindl B. Prostatic acid phosphatase in the serially transplantable human prostatic tumor lines PC-82 and PC-EW. Urol Res. 1990;18(2):137-42. PubMed PMID: 2339482.
8: Jordan VC, Tormey DC. Antiestrogen therapy for breast cancer: current strategies and future prospects. Cancer Treat Res. 1988;39:97-110. Review. PubMed PMID: 2908611.
9: von Angerer E. Development of new drugs for endocrine tumour chemotherapy. Cancer Treat Rev. 1984 Mar;11 Suppl A:147-53. PubMed PMID: 6547370.
10: Hilgard P, Pohl J, Engel J. The development of alkylphosphocholines as signal transduction inhibitors: experimental and clinical challenges. J Cancer Res Clin Oncol. 1997;123(5):286-7. PubMed PMID: 9201252.
11: Birnböck H, Ringshandl R, von Angerer E. Chromatographic analysis of the new antiestrogen zindoxifene and its metabolites in biological material. J Chromatogr. 1987 Feb 20;414(1):235-41. PubMed PMID: 3571389.
12: Schiller CD, von Angerer E, Schneider MR. 6,7-Dihydro-4H-indolones: synthesis and biological properties. Arch Pharm (Weinheim). 1991 Oct;324(10):767-71. PubMed PMID: 1805709.
13: Robinson SP, Koch R, Jordan VC. In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo. Cancer Res. 1988 Feb 15;48(4):784-7. PubMed PMID: 3338076.

Explore Compound Types